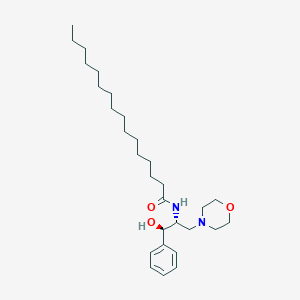

D-threo-PPMP

Description

Properties

IUPAC Name |

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]hexadecanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-28(32)30-27(25-31-21-23-34-24-22-31)29(33)26-18-15-14-16-19-26/h14-16,18-19,27,29,33H,2-13,17,20-25H2,1H3,(H,30,32)/t27-,29-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFBANDBMHLEMFA-XRKRLSELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00164156 |

Source

|

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149022-18-4 |

Source

|

| Record name | rel-N-[(1R,2R)-2-Hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl]hexadecanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149022-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149022184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanamide, N-((1R,2R)-2-hydroxy-1-(4-morpholinylmethyl)-2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00164156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-threo-PPMP as a Glucosylceramide Synthase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the initial glycosylation of ceramide to form glucosylceramide. This step is pivotal in the biosynthesis of most glycosphingolipids. By blocking this pathway, D-threo-PPMP leads to the accumulation of intracellular ceramide, a bioactive lipid known to mediate various cellular processes including apoptosis, cell cycle arrest, and autophagy. This technical guide provides an in-depth overview of D-threo-PPMP, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its study, and its effects on key signaling pathways.

Introduction

Glucosylceramide synthase (GCS; UDP-glucose:ceramide glucosyltransferase, UGCG) catalyzes the transfer of glucose from UDP-glucose to ceramide, a critical step in the formation of glucosylceramide (GlcCer). GlcCer serves as the precursor for the synthesis of a vast array of complex glycosphingolipids (GSLs), which are integral components of cellular membranes and are involved in cell-cell recognition, signal transduction, and modulation of membrane protein function.

Ceramide itself is a potent second messenger that can induce apoptosis.[1][2] Cancer cells often upregulate GCS, leading to a decrease in pro-apoptotic ceramide levels and contributing to multidrug resistance (MDR).[3] Inhibition of GCS is therefore a promising therapeutic strategy to increase intracellular ceramide and sensitize cancer cells to chemotherapy. D-threo-PPMP is the biologically active enantiomer of the racemic mixture DL-threo-PPMP and serves as a valuable research tool and potential therapeutic agent for studying and targeting GCS.[4]

Mechanism of Action

D-threo-PPMP is a structural analog of ceramide. It acts as a competitive inhibitor of GCS, binding to the enzyme's active site and preventing the glycosylation of endogenous ceramide. This inhibition leads to a buildup of intracellular ceramide and a depletion of downstream GSLs. The accumulation of ceramide is a key event that triggers various downstream signaling cascades, ultimately leading to cellular responses such as apoptosis and autophagy.

Quantitative Inhibitory Data

The inhibitory activity of PPMP and its analogs against glucosylceramide synthase has been quantified in various studies. The D-threo isomer is the active enantiomer.

| Compound | IC50 Value | Cell/System | Reference |

| DL-threo-PPMP | 2 - 20 µM | General Activity | [4] |

| D-threo-P4 (derivative) | 0.5 µM | MDCK cell homogenates | [5] |

| D-threo-p-methoxy-P4 | 0.2 µM | MDCK cell homogenates | [5] |

Percentage Inhibition by DL-threo-PPMP at 20 µM: [6]

| System | % Inhibition |

| MDCK cell homogenates | 70% |

| Mouse liver microsomes | 41% |

| Mouse brain homogenates | 62% |

Signaling Pathways Affected by D-threo-PPMP

The primary consequence of GCS inhibition by D-threo-PPMP is the accumulation of ceramide, which in turn modulates several key signaling pathways.

Caption: Inhibition of GCS by D-threo-PPMP leads to ceramide accumulation, inducing apoptosis and downregulating MDR1 expression.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of D-threo-PPMP.

Glucosylceramide Synthase (GCS) Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of D-threo-PPMP on GCS activity in cell lysates.

Caption: Workflow for a cell-based GCS inhibition assay.

Materials:

-

Cells of interest

-

D-threo-PPMP stock solution (in DMSO or ethanol)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

Reaction buffer (containing a suitable buffer like HEPES, and co-factors if necessary)

-

Radiolabeled UDP-[14C]glucose

-

Ceramide substrate

-

Lipid extraction solvents (e.g., chloroform:methanol mixture)

-

TLC plates and developing chamber

-

Scintillation counter and fluid

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to confluency.

-

Harvest and wash cells with cold PBS.

-

Lyse cells in lysis buffer on ice.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of the lysate.

-

-

Enzyme Reaction:

-

In a microcentrifuge tube, add a defined amount of cell lysate protein.

-

Add varying concentrations of D-threo-PPMP or vehicle control.

-

Pre-incubate for a short period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the ceramide substrate and UDP-[14C]glucose.

-

Incubate at 37°C for a defined time (e.g., 1-2 hours).

-

Stop the reaction by adding lipid extraction solvents.

-

-

Lipid Extraction and Analysis:

-

Perform a Bligh-Dyer or similar lipid extraction.

-

Dry the lipid-containing organic phase under nitrogen.

-

Resuspend the lipid extract in a small volume of solvent.

-

Spot the extract onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate glucosylceramide from other lipids.

-

Visualize the radiolabeled glucosylceramide spot (e.g., by autoradiography).

-

Scrape the corresponding spot from the TLC plate and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of GCS inhibition for each D-threo-PPMP concentration compared to the vehicle control.

-

Plot the percentage inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Quantification of Intracellular Ceramide and Glucosylceramide

This protocol outlines a method using HPLC-MS/MS for the accurate quantification of ceramide and glucosylceramide levels in cells treated with D-threo-PPMP.[7][8]

Materials:

-

Treated and untreated cells

-

Internal standards (e.g., C17-ceramide)

-

Lipid extraction solvents (e.g., isopropanol, ethyl acetate)

-

HPLC-MS/MS system with a C18 column

Procedure:

-

Sample Preparation:

-

Treat cells with D-threo-PPMP or vehicle for the desired time.

-

Harvest and wash cells.

-

Add internal standards to the cell pellet.

-

Perform lipid extraction.

-

Dry the lipid extract and reconstitute in a suitable solvent for injection.

-

-

HPLC-MS/MS Analysis:

-

Inject the sample into the HPLC-MS/MS system.

-

Separate the lipids using a gradient elution on a C18 column.

-

Detect and quantify the different ceramide and glucosylceramide species using mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate standard curves for each analyte.

-

Normalize the peak areas of the endogenous lipids to the peak area of the internal standard.

-

Quantify the absolute amounts of ceramide and glucosylceramide using the standard curves.

-

Cell Viability Assay (MTT Assay)

This protocol describes the use of an MTT assay to assess the effect of D-threo-PPMP on cell viability.[9]

Materials:

-

Cells of interest

-

D-threo-PPMP

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of D-threo-PPMP and a vehicle control.

-

Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to each well and incubate (e.g., overnight) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of >650 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This protocol details the detection of apoptosis induced by D-threo-PPMP using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[10][11]

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Treat cells with D-threo-PPMP or vehicle to induce apoptosis.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS.

-

Resuspend cells in the provided Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Conclusion

D-threo-PPMP is a critical tool for investigating the roles of glucosylceramide and downstream glycosphingolipids in cellular physiology and pathology. Its ability to potently inhibit GCS, leading to the accumulation of pro-apoptotic ceramide, makes it a valuable compound for cancer research, particularly in the context of overcoming multidrug resistance. The experimental protocols provided in this guide offer a framework for researchers to explore the multifaceted effects of D-threo-PPMP and its potential as a therapeutic agent. Further research into the in vivo pharmacokinetics and efficacy of D-threo-PPMP is warranted to fully elucidate its therapeutic potential.

References

- 1. Glucosylceramide synthase and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glucosylceramide Synthase Inhibitors Induce Ceramide Accumulation and Sensitize H3K27 Mutant Diffuse Midline Glioma to Irradiation [mdpi.com]

- 3. Ceramide glycosylation catalyzed by glucosylceramide synthase and cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. caymanchem.com [caymanchem.com]

- 7. HPLC for simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside concentrations in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. QUANTIFICATION OF CERAMIDE SPECIES IN BIOLOGICAL SAMPLES BY LIQUID CHROMATOGRAPHY-ELECTROSPRAY TANDEM MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

Cellular effects of inhibiting glycosphingolipid synthesis

An In-depth Technical Guide on the Cellular Effects of Inhibiting Glycosphingolipid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, composed of a hydrophobic ceramide backbone linked to a carbohydrate head group.[1][2] They are not merely structural molecules but are deeply involved in a multitude of cellular processes, including signal transduction, cell-to-cell recognition, adhesion, and modulation of membrane protein function.[3][4] The synthesis of GSLs begins with the formation of glucosylceramide (GlcCer) from ceramide, a rate-limiting step catalyzed by the enzyme glucosylceramide synthase (GCS).[2][5][6]

Given their central role in cellular physiology, the aberrant metabolism of GSLs is implicated in various pathologies, including lysosomal storage disorders (e.g., Gaucher disease), cancer, and metabolic diseases like type 2 diabetes.[2][3][4][6] Consequently, the inhibition of GSL synthesis has emerged as a promising therapeutic strategy.[2][4] This guide provides a comprehensive overview of the cellular consequences of inhibiting GSL synthesis, focusing on the key signaling pathways affected, quantitative data from relevant studies, and detailed experimental protocols for researchers in the field.

The Glycosphingolipid Synthesis Pathway and Its Inhibition

The synthesis of most GSLs initiates with the transfer of glucose from UDP-glucose to ceramide on the cytosolic face of the Golgi apparatus, a reaction catalyzed by glucosylceramide synthase (GCS), encoded by the UGCG gene.[1][3] GlcCer is then flipped into the Golgi lumen and serves as the precursor for the synthesis of hundreds of more complex GSLs, including lactosylceramides, globosides, and gangliosides.[3]

Pharmacological inhibition of GCS is the primary strategy for blocking GSL synthesis. This approach, often termed substrate reduction therapy, aims to decrease the production of GlcCer and all downstream GSLs.[7]

Key Inhibitors of Glucosylceramide Synthase

A variety of small molecule inhibitors targeting GCS have been developed for both research and therapeutic purposes. These compounds can be broadly categorized as ceramide analogues or imino sugars.[8]

-

D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP): A widely used ceramide analogue in preclinical research to study the effects of GSL depletion.[5][9]

-

Eliglustat (B216) (Genz-112638): A potent and specific GCS inhibitor approved for the treatment of Gaucher disease type 1.[7][10]

-

Genz-123346: A derivative of eliglustat used in preclinical studies to investigate the role of GSLs in diabetes and cancer.[6][11]

-

Miglustat (N-butyldeoxynojirimycin, NB-DNJ): An imino sugar that inhibits GCS and has been used in the treatment of Gaucher disease.[11]

Below is a diagram illustrating the GSL synthesis pathway and the point of action for GCS inhibitors.

Quantitative Data: Inhibitor Potency

The efficacy of GCS inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50).

| Inhibitor | Target | IC50 Value | Cell/Assay System | Reference |

| PDMP | GCS | 15 - 25 µM | Osimertinib-resistant NSCLC cells | [5] |

| Eliglustat | GCS | 24 nM | In vitro enzyme assay | [3] |

| Genz-123346 | GCS | 14 nM (for GM1) | In vitro assay | [3] |

| EXEL-0346 | GCS | 2 nM | In vitro enzyme assay | [3] |

| T-036 | human GCS | 31 nM | In vitro enzyme assay | [4][11] |

| T-036 | mouse GCS | 51 nM | In vitro enzyme assay | [4][11] |

| Miglustat | GCS | 5 - 50 µM | In vitro enzyme assay | [11] |

Cellular Effects of GSL Synthesis Inhibition

Blocking the synthesis of GSLs triggers a cascade of cellular responses, primarily due to two main consequences: the depletion of GlcCer and downstream GSLs, and the potential accumulation of the substrate, ceramide.

Induction of Apoptosis

Ceramide is a well-established pro-apoptotic lipid second messenger.[12][13] By blocking its conversion to GlcCer, GCS inhibitors can lead to an accumulation of intracellular ceramide, thereby promoting apoptosis.[12][14] This is a key mechanism by which GCS inhibition exerts anti-cancer effects.

Quantitative Data: Effects on Apoptosis and Cell Viability

| Cell Line | Inhibitor | Concentration | Effect | Reference |

| Bufo arenarum embryos | PPMP | 20 µM | 90% reduction in ganglioside synthesis, 65% reduction in neutral GSL synthesis | [15] |

| Hepa 1-6 | Genz-123346 | 1 µM | Significant decrease in cell proliferation | [2][16] |

| 3T3 | Genz-123346 | 1 µM | Markedly reduced GSL levels (520 vs 3287 pmol/mg protein) | [7] |

| Hepa 1-6 | Genz-123346 | 1 µM | Markedly reduced GSL levels (93 vs 3635 pmol/mg protein) | [7] |

Cell Cycle Arrest

Inhibition of GSL synthesis has been shown to cause cell cycle arrest, particularly in cancer cells.[11][17] This effect contributes to the anti-proliferative properties of GCS inhibitors. For instance, treatment of colon cancer cells with Genz-123346 or genetic silencing of GCS leads to a significant arrest in the cell cycle.[11][17]

Quantitative Data: Effects on Cell Cycle

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

| Lovo (colon cancer) | Genz-123346 / UGCG silencing | Marked arrest of the cell cycle | [11][17] |

| 3T3 | Dapagliflozin (high conc.) | Inhibition of cell cycle | [7] |

| Hepa 1-6 | Dapagliflozin (high conc.) | Inhibition of cell cycle | [7] |

Modulation of Insulin (B600854) Signaling

GSLs, particularly gangliosides, are known to modulate the activity of the insulin receptor.[6] Studies have shown that inhibiting GSL synthesis can improve insulin sensitivity and glycemic control in animal models of type 2 diabetes.[6] The GCS inhibitor Genz-123346 has been demonstrated to increase insulin signaling in the muscles of diabetic rats and mice, leading to improved glucose tolerance.[6] This is associated with increased phosphorylation of the insulin receptor and downstream effectors like Akt.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the cellular effects of GSL synthesis inhibition.

General Experimental Workflow

A typical workflow for investigating the effects of a GCS inhibitor involves cell culture, inhibitor treatment, and subsequent analysis of various cellular parameters.

Protocol: Cell Viability Assay (MTT)

This assay measures cell metabolic activity as an indicator of cell viability.

Materials:

-

Cells of interest

-

96-well culture plates

-

GCS inhibitor stock solution

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of the GCS inhibitor in culture medium. Replace the medium in the wells with 100 µL of the inhibitor dilutions or vehicle control.

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol: Western Blot for Phosphorylated Akt (p-Akt)

This protocol is used to quantify the activation of the Akt signaling pathway.

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-p-Akt Ser473, anti-total Akt)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Lysis: Wash treated cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors. Centrifuge to pellet debris and collect the supernatant.[13][18]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[13]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate by SDS-PAGE.[13]

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.[18]

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[19]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473), diluted in blocking buffer, overnight at 4°C with gentle agitation.[13][18]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[13]

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

-

Detection: After further washes, apply the ECL substrate and capture the chemiluminescent signal using an imager.[18]

-

Analysis: Quantify band intensities using densitometry. Normalize the p-Akt signal to the total Akt signal for each sample.[13]

Protocol: Cellular Lipid Extraction and GSL Analysis by HPLC

This protocol allows for the quantification of cellular GSL levels.

Materials:

-

Cell pellets

-

Solvents: Chloroform, methanol, water (HPLC grade)

-

Ceramide glycanase

-

Fluorescent labeling agent (e.g., anthranilic acid, 2-AA)

-

HPLC system with a fluorescence detector and an amide-HILIC column

Procedure:

-

Lipid Extraction: Extract total lipids from cell pellets using a chloroform:methanol:water mixture (e.g., Bligh & Dyer method).[20][21]

-

Purification: Purify the GSL fraction from the total lipid extract, for example, by solid-phase extraction.

-

Glycan Release: Cleave the glycan headgroups from the ceramide backbone using ceramide glycanase.[12][22]

-

Fluorescent Labeling: Label the released glycans with a fluorescent tag like 2-AA.[22]

-

HPLC Analysis: Separate and quantify the 2-AA labeled glycans using a normal-phase HPLC system (e.g., Accucore-150-Amide-HILIC column) with fluorescence detection.[1][22]

-

Quantification: Use known standards to create a calibration curve and determine the molar quantities of individual GSL species in the original sample.[22]

Conclusion

The inhibition of glycosphingolipid synthesis represents a powerful tool for both basic research and therapeutic development. By targeting the central enzyme GCS, it is possible to profoundly alter cellular behavior, inducing apoptosis and cell cycle arrest in cancer cells while enhancing insulin sensitivity in metabolic contexts. The quantitative data and detailed protocols provided in this guide offer a robust framework for researchers to explore the multifaceted roles of GSLs and to evaluate the efficacy of novel GCS inhibitors. As our understanding of the intricate functions of GSLs continues to grow, so too will the potential applications for modulating their synthesis in a variety of disease states.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. oncotarget.com [oncotarget.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Glucosylceramide synthase-IN-1 - Immunomart [immunomart.com]

- 5. Targeting glucosylceramide synthase induces antiproliferative and proapoptotic effects in osimertinib-resistant NSCLC cell models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The SGLT2 Inhibitor Dapagliflozin Disrupts the Cell Cycle at High Concentrations Without Altering Glycosphingolipid (De Novo)Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Blockade of Glycosphingolipid Synthesis Inhibits Cell Cycle and Spheroid Growth of Colon Cancer Cells In Vitro and Experimental Colon Cancer Incidence In Vivo [mdpi.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A new brain‐penetrant glucosylceramide synthase inhibitor as potential Therapeutics for Gaucher disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Verification and refinement of cellular glycosphingolipid profiles using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of the synthesis of glycosphingolipid by a ceramide analogue (PPMP) in the gastrulation of Bufo arenarum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inhibition of hepatocellular carcinoma growth by blockade of glycosphingolipid synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 20. Detection Strategies for Glycosphingolipids: Methods and Techniques - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 21. Optimization of lipid extraction and analytical protocols for UHPLC-ESI-HRMS-based lipidomic analysis of adherent mammalian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. parkinsonsroadmap.org [parkinsonsroadmap.org]

The Role of D-threo-PPMP in Elucidating Ceramide Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramide, a central hub in sphingolipid metabolism, is a critical bioactive lipid involved in a myriad of cellular processes, including apoptosis, autophagy, cell cycle arrest, and senescence. Dysregulation of ceramide metabolism is implicated in numerous pathologies, from cancer to neurodegenerative diseases. The study of these intricate pathways has been significantly advanced by the use of specific pharmacological inhibitors. Among these, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) has emerged as a pivotal tool. This technical guide provides an in-depth overview of the role of D-threo-PPMP in studying ceramide metabolism, its mechanism of action, and its applications in dissecting ceramide-dependent signaling pathways. This document further presents quantitative data on its effects, detailed experimental protocols for its use, and visual representations of the associated cellular pathways and workflows.

Introduction: The Significance of Ceramide and the Utility of D-threo-PPMP

Ceramide sits (B43327) at the heart of sphingolipid metabolic pathways, serving as a precursor for the synthesis of complex sphingolipids such as sphingomyelin (B164518) and glycosphingolipids. Beyond its structural role in cellular membranes, ceramide functions as a potent second messenger, mediating cellular responses to a variety of stimuli, including stress, cytokines, and chemotherapeutic agents. The cellular fate—survival or death—is often dependent on the delicate balance of ceramide and its metabolites.

To unravel the complex roles of ceramide, researchers rely on tools that can acutely and specifically modulate its levels. D-threo-PPMP is a synthetic ceramide analog that has proven invaluable in this regard. By competitively inhibiting a key enzyme in ceramide metabolism, D-threo-PPMP allows for the controlled accumulation of endogenous ceramide, enabling the detailed study of its downstream effects.

Mechanism of Action of D-threo-PPMP

D-threo-PPMP acts as a potent and specific inhibitor of UDP-glucose:ceramide glucosyltransferase, more commonly known as glucosylceramide synthase (GCS). GCS catalyzes the first committed step in the biosynthesis of most glycosphingolipids, transferring a glucose molecule from UDP-glucose to ceramide to form glucosylceramide.

By inhibiting GCS, D-threo-PPMP effectively blocks the conversion of ceramide to glucosylceramide. This blockade leads to two major consequences:

-

Depletion of downstream glycosphingolipids: The inhibition of GCS prevents the synthesis of the entire family of glucosylceramide-based glycosphingolipids.

-

Accumulation of endogenous ceramide: With its primary metabolic exit blocked, ceramide accumulates within the cell. This accumulation is the key feature that makes D-threo-PPMP a powerful tool for studying ceramide-dependent signaling.

The D-threo stereoisomer of PPMP is the biologically active form, exhibiting a much higher inhibitory activity against GCS compared to its L-threo counterpart.

Data Presentation: Quantitative Effects of D-threo-PPMP

The efficacy of D-threo-PPMP as a GCS inhibitor and its impact on ceramide levels have been quantified in numerous studies. The following tables summarize key quantitative data.

| Parameter | Cell Line/System | Value | Reference |

| IC50 for GCS | MDCK cell homogenates | 2 - 20 µM | [1] |

| IC50 for GCS | Mouse liver microsomes | ~20 µM (for DL-threo-PPMP) | [2] |

| IC50 for GCS | Mouse brain homogenates | ~20 µM (for DL-threo-PPMP) | [2] |

Table 1: IC50 Values of D-threo-PPMP for Glucosylceramide Synthase (GCS) Inhibition. The half-maximal inhibitory concentration (IC50) demonstrates the potency of D-threo-PPMP in inhibiting GCS activity in various in vitro systems.

| Cell Line | D-threo-PPMP Concentration | Treatment Duration | Effect on Ceramide Levels | Reference |

| A549 cells | Not specified (DL-PDMP) | 17 hours | Marked increase in the nuclear envelope | [3] |

| HeLa cells | Not specified | 24 hours | 8-fold increase in C16-ceramide, 10-fold increase in C22-ceramide | [4] |

| Primary mouse neurons | Not specified (DL-threo-PPMP) | Not specified | Increased autophagy flux, suggesting ceramide accumulation | [2] |

| KB-V0.01 cells | 10 µM | 72 hours | Indirectly suggested by a 70% decrease in MDR1 expression | [5][6] |

Table 2: Effects of D-threo-PPMP on Cellular Ceramide Levels. This table highlights the significant accumulation of ceramide species in different cell lines following treatment with D-threo-PPMP or its analogs.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing D-threo-PPMP to study ceramide metabolism.

Cell Culture and Treatment with D-threo-PPMP

-

Cell Seeding: Plate cells of interest (e.g., HeLa, A549, or primary neurons) in appropriate culture vessels (e.g., 6-well plates for protein analysis, 96-well plates for viability assays, or on coverslips for microscopy). Culture in complete medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of D-threo-PPMP Stock Solution: Dissolve D-threo-PPMP hydrochloride in a suitable solvent, such as ethanol (B145695) or methanol (B129727), to prepare a stock solution of 1-10 mM. Store the stock solution at -20°C.

-

Cell Treatment: Once cells have reached the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired final concentration of D-threo-PPMP (typically in the range of 1-20 µM). A vehicle control (e.g., ethanol or methanol at the same final concentration as the D-threo-PPMP-treated samples) should always be included.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experimental endpoint.

Ceramide Extraction and Quantification by LC-MS/MS

-

Cell Harvesting and Lipid Extraction:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Scrape the cells in PBS and centrifuge to obtain a cell pellet.

-

Resuspend the cell pellet in a mixture of chloroform (B151607):methanol (1:2, v/v).

-

Add an internal standard (e.g., C17:0 ceramide) to each sample for normalization.

-

Sonicate the samples briefly on ice to ensure complete cell lysis.

-

Add chloroform and water to induce phase separation.

-

Centrifuge and collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried lipid extract in a suitable solvent for injection (e.g., methanol).

-

Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Separate the different ceramide species using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile/isopropanol with formic acid).

-

Detect and quantify the different ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The transition from the precursor ion (the protonated ceramide molecule) to a specific product ion (typically the sphingoid base fragment) is monitored for each ceramide species. .

-

Calculate the concentration of each ceramide species by comparing its peak area to that of the internal standard and a standard curve generated with known amounts of ceramide standards.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows related to the use of D-threo-PPMP in studying ceramide metabolism.

Caption: D-threo-PPMP inhibits Glucosylceramide Synthase (GCS), leading to ceramide accumulation.

Caption: Workflow for analyzing ceramide changes after D-threo-PPMP treatment.

Caption: Ceramide accumulation triggers the intrinsic apoptosis pathway.

Caption: Ceramide induces autophagy by inhibiting Akt/mTORC1 and activating the Beclin-1 complex.

Conclusion

D-threo-PPMP has proven to be an indispensable pharmacological tool for investigating the multifaceted roles of ceramide in cellular physiology and pathology. Its specific inhibition of glucosylceramide synthase provides a reliable method for inducing the accumulation of endogenous ceramide, thereby allowing for the detailed dissection of ceramide-mediated signaling pathways. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate further research into the intricate world of ceramide metabolism, with the ultimate goal of developing novel therapeutic strategies for diseases characterized by its dysregulation. As our understanding of the spatial and temporal dynamics of ceramide signaling continues to evolve, the utility of tools like D-threo-PPMP will undoubtedly remain central to future discoveries.

References

- 1. Ceramide-induced autophagy: To junk or to protect cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Autophagy Paradox and Ceramide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. translationalmedicine.sites.stanford.edu [translationalmedicine.sites.stanford.edu]

- 5. archivepp.com [archivepp.com]

- 6. Ceramide induces neuronal apoptosis through mitogen-activated protein kinases and causes release of multiple mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

D-threo-PPMP: A Comprehensive Technical Guide to its Impact on Cellular Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a synthetic ceramide analog and a potent, specific inhibitor of glucosylceramide synthase (GCS). By blocking the initial step in the biosynthesis of most glycosphingolipids, D-threo-PPMP serves as a critical tool for investigating the roles of these complex lipids in a myriad of cellular processes. This technical guide provides an in-depth analysis of D-threo-PPMP's mechanism of action, its profound impact on key signaling pathways including Akt/mTOR, endoplasmic reticulum (ER) stress, and autophagy, and detailed methodologies for its application in research settings. Quantitative data on its efficacy and cellular effects are presented for comparative analysis, and critical signaling and experimental workflows are visualized to facilitate a deeper understanding of its molecular interactions.

Introduction

Glycosphingolipids (GSLs) are integral components of cellular membranes that play crucial roles in cell adhesion, recognition, and signal transduction. The biosynthesis of the vast majority of GSLs begins with the transfer of glucose to ceramide, a reaction catalyzed by glucosylceramide synthase (GCS, EC 2.4.1.80). Dysregulation of GSL metabolism has been implicated in numerous pathologies, including cancer, metabolic disorders, and lysosomal storage diseases.

D-threo-PPMP, a structural analog of ceramide, acts as a competitive inhibitor of GCS.[1] Its D-threo stereoisomer is the biologically active enantiomer.[2] By inhibiting GCS, D-threo-PPMP effectively depletes downstream GSLs and leads to an accumulation of the substrate, ceramide. This perturbation of sphingolipid metabolism triggers a cascade of downstream effects on cellular signaling, making D-threo-PPMP an invaluable pharmacological tool for elucidating the functions of GSLs and ceramide in health and disease.

Mechanism of Action

D-threo-PPMP's primary mechanism of action is the competitive inhibition of glucosylceramide synthase. It mimics the ceramide substrate, binding to the enzyme's active site and preventing the transfer of glucose from UDP-glucose to ceramide. This blockade has two major immediate consequences:

-

Depletion of Glucosylceramide and Downstream Glycosphingolipids: The inhibition of GCS leads to a significant reduction in the cellular levels of glucosylceramide (GlcCer) and, consequently, all GSLs derived from it, such as lactosylceramide (B164483) (LacCer) and gangliosides (e.g., GM3).[3][4]

-

Accumulation of Ceramide: As the precursor to GlcCer, ceramide levels increase within the cell upon GCS inhibition.[5][6] Ceramide is a bioactive lipid in its own right, known to be a key mediator of cellular stress responses, apoptosis, and autophagy.

Quantitative Data on D-threo-PPMP Activity

The efficacy of D-threo-PPMP and its analogs varies across different cell types and experimental conditions. The following tables summarize key quantitative data from the literature.

| Inhibitor | Target | IC50 Value | Cell/System | Reference |

| DL-threo-PPMP | Glucosylceramide Synthase | 2 - 20 µM | General | [1] |

| D-threo-p-hydroxy-P4 | Glucosylceramide Synthase | 90 nM | MDCK cell homogenates | [7] |

| D-threo-p-methoxy-P4 | Glucosylceramide Synthase | 0.2 µM | MDCK cell homogenates | [7] |

| D-threo-P4 | Glucosylceramide Synthase | 0.5 µM | MDCK cell homogenates | [7] |

| DL-threo-PPMP | P. falciparum growth | 0.85 µM | Erythrocytes | [8] |

Table 1: IC50 Values of D-threo-PPMP and Analogs

| Inhibitor/Treatment | Cell Line | Effect | Magnitude of Change | Reference |

| D-threo-PDMP (40 µM) | HepG2 | GM3 content reduction | 77.7% decrease | [9] |

| D-threo-EtDO-P4 (1 µM) | HepG2 | GM3 content reduction | 81.9% decrease | [9] |

| DL-threo-PPMP (20 µM) | MDCK cell homogenates | GCS inhibition | 70% inhibition | [8] |

| DL-threo-PPMP (20 µM) | Mouse liver microsomes | GCS inhibition | 41% inhibition | [8] |

| DL-threo-PPMP (20 µM) | Mouse brain homogenates | GCS inhibition | 62% inhibition | [8] |

| D-threo-PPMP (10 µM, 72h) | KB-V0.01 cells | MDR1 expression | 70% decrease | [10][11] |

| D-threo-PDMP | B16 melanoma cells | GlcCer and LacCer levels | Considerable decrease | [4] |

| DL-PDMP | A549 cells | Palmitoyl-Cer levels | Marked increase | [5] |

Table 2: Cellular Effects of D-threo-PPMP and Analogs

Impact on Signaling Pathways

The dual effect of GSL depletion and ceramide accumulation initiated by D-threo-PPMP triggers significant alterations in several key signaling pathways.

Akt/mTOR Pathway

The Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival. D-threo-PPMP treatment has been shown to modulate this pathway. In HEK293 cells, DL-threo-PPMP reduces the phosphorylation of Akt and the downstream ribosomal protein S6.[8] Furthermore, in HepG2 cells, treatment with D-threo-PDMP led to a significant increase in the phosphorylation of Akt1 (286.0% of control).[9] This suggests that the depletion of GSLs, such as GM3, may relieve an inhibitory effect on the Akt pathway in certain cellular contexts. Some studies have also linked PDMP treatment to the inactivation of mTOR.[12]

Endoplasmic Reticulum (ER) Stress

The accumulation of ceramide, a consequence of GCS inhibition by D-threo-PPMP, is a known inducer of endoplasmic reticulum (ER) stress. In A549 cells, treatment with DL-PDMP led to an increase in the expression of CAAT/enhancer-binding protein homologous protein (CHOP), a key marker of ER stress.[5] This suggests that the buildup of ceramide disrupts ER homeostasis, triggering the unfolded protein response (UPR).

Autophagy and Apoptosis

D-threo-PPMP and its analogs are potent inducers of both autophagy and apoptosis. The accumulation of ceramide and the induction of ER stress are key upstream events that can trigger these processes. In A549 cells, DL-PDMP treatment resulted in a massive increase in microtubule-associated protein 1 light chain 3B (LC3B)-II expression, a hallmark of autophagosome formation, and a decrease in p62, indicating active autophagic flux.[5] This was accompanied by caspase-independent apoptosis.[5] In primary mouse neurons, DL-threo-PPMP was also shown to increase autophagy flux.[8]

Experimental Protocols

The following section provides generalized methodologies for key experiments involving D-threo-PPMP. Specific concentrations and incubation times may need to be optimized for different cell types and experimental goals.

Cell Culture and Treatment

-

Cell Seeding: Plate cells at a desired density (e.g., 5 x 10^6 cells per 15-cm dish) and allow them to adhere overnight.[13]

-

Inhibitor Preparation: Prepare a stock solution of D-threo-PPMP in a suitable solvent, such as DMSO (e.g., 4 mM).[13]

-

Treatment: On the following day, replace the culture medium with fresh medium containing the desired final concentration of D-threo-PPMP (typically ranging from 1 to 40 µM).[9][13] A vehicle control (e.g., DMSO) should be run in parallel.

-

Incubation: Culture the cells for the desired period (e.g., 24 to 72 hours), depending on the endpoint being measured.[10][13]

Lipid Extraction and Analysis

-

Cell Harvesting: Wash cells with phosphate-buffered saline (PBS) and scrape them from the culture dish.[13]

-

Lipid Extraction: Extract total lipids using a two-step process with chloroform/methanol (B129727) mixtures (e.g., 2:1, v/v followed by 1:1, v/v).[13]

-

Drying and Saponification: Dry the combined lipid extracts under a stream of nitrogen. To remove glycerophospholipids, perform mild alkaline hydrolysis (e.g., 100 mM NaOH in methanol at 37°C for 2 hours).[13]

-

Analysis: Analyze the extracted lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify ceramide and GSLs.[2][14]

Western Blotting for Signaling Proteins

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, CHOP, LC3B, p62). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

References

- 1. apexbt.com [apexbt.com]

- 2. Pharmacological Inhibition of Glucosylceramide Synthase Enhances Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of Glucosylceramide Synthase | Springer Nature Experiments [experiments.springernature.com]

- 4. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D,L-Threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol (DL-PDMP) increases endoplasmic reticulum stress, autophagy and apoptosis accompanying ceramide accumulation via ceramide synthase 5 protein expression in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Glucosylceramide synthase inhibitors D-PDMP and D-EtDO-P4 decrease the GM3 ganglioside level, differ in their effects on insulin receptor autophosphorylation but increase Akt1 kinase phosphorylation in human hepatoma HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. The Glucosylceramide Synthase Inhibitor PDMP Causes Lysosomal Lipid Accumulation and mTOR Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibitors of glucosylceramide synthase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Quantitative determination of ceramide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating GlcCer Synthase Function with D-threo-PPMP: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Glucosylceramide (GlcCer) synthase and its potent inhibitor, D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP). This document details the critical role of GlcCer synthase in cellular processes, the mechanism of action of D-threo-PPMP, and its effects on various signaling pathways. It is designed to be a valuable resource for researchers investigating sphingolipid metabolism and its implications in disease, particularly in the context of cancer and multidrug resistance.

Introduction to Glucosylceramide Synthase

Glucosylceramide (GlcCer) synthase (GCS), also known as UDP-glucose:ceramide glucosyltransferase (UGCG), is a pivotal enzyme in sphingolipid metabolism. It catalyzes the transfer of a glucose molecule from UDP-glucose to ceramide, forming glucosylceramide. This is the initial and rate-limiting step in the biosynthesis of most glycosphingolipids (GSLs), a diverse class of lipids involved in various cellular functions, including cell signaling, membrane integrity, cell-cell recognition, and apoptosis.

The balance between the pro-apoptotic signaling molecule ceramide and the anti-apoptotic glucosylceramide is crucial for cell fate. Overexpression of GCS has been implicated in the development of multidrug resistance (MDR) in cancer cells by reducing intracellular ceramide levels and increasing the production of GSLs. This makes GCS a compelling target for therapeutic intervention.

D-threo-PPMP: A Potent Inhibitor of GlcCer Synthase

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a specific and potent inhibitor of GlcCer synthase. It is the active enantiomer of the racemic mixture DL-threo-PPMP and acts as a ceramide analog, competitively inhibiting the enzyme. By blocking the synthesis of GlcCer, D-threo-PPMP leads to the accumulation of intracellular ceramide, which can trigger apoptosis, and a reduction in the levels of downstream GSLs. This targeted inhibition allows for the detailed investigation of the roles of GCS and GSLs in various cellular processes and disease models.

Quantitative Data on the Effects of D-threo-PPMP

The inhibitory effects of D-threo-PPMP on GlcCer synthase activity and its downstream cellular consequences have been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: IC50 Values of D-threo-PPMP and its Analogs for GlcCer Synthase Inhibition

| Compound | Cell Line / System | IC50 Value | Reference |

| DL-threo-PPMP | MDCK cell homogenates | ~2-20 µM | [1] |

| D-threo-PPMP | MDCK kidney epithelial cells | Induces 70% reduction in cell growth at 20 µM; significantly inhibits DNA synthesis at 3 µM | [2][3] |

| D-threo-P4 (a P4 derivative) | MDCK cell homogenates | 0.5 µM | [4] |

| D-threo-p-methoxy-P4 | MDCK cell homogenates | 0.2 µM | [4] |

| D-threo-1-phenyl-2-benzyloxycarbonylamino-3-pyrrolidino-1-propanol (PBPP) | In vitro | 0.3 µM | [5] |

Table 2: Effects of D-threo-PPMP on Cellular Components and Processes

| Parameter | Cell Line / Condition | Treatment | Observed Effect | Reference |

| MDR1 Expression | KB-V0.01 cells | 10 µM D-threo-PPMP for 72 h | 70% decrease in MDR1 expression | [6][7] |

| GlcCer and LacCer Levels | B16 melanoma cells | D-threo-PDMP treatment | Considerable decrease in GlcCer and lactosylceramide (B164483) levels | [8] |

| Ceramide Levels | Giardia lamblia | 10 µM D-threo-PPMP | Increased cellular levels of ceramide | [9][10] |

| GlcCer Synthesis | Giardia lamblia | 10 µM D-threo-PPMP | Dose-dependent inhibition of GlcCer synthesis | [9][10] |

| Cell Growth | MDCK kidney epithelial cells | 20 µM D-threo-PPMP | 70% reduction in cell growth | [2][3] |

| Cell Cycle | NIH 3T3 cells overexpressing IGF-1 receptor | D-threo-PDMP treatment | Arrest at G1/S and G2/M transitions | [4] |

| Apoptosis | Bone marrow cells | Green-synthesized silver nanoparticles (comparison) | Induction of apoptosis | |

| Apoptosis | L929, 67NR, and 4T1 cells | Erica arborea L. extract (comparison) | Increased percentage of apoptotic cells | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of GlcCer synthase and the effects of D-threo-PPMP.

GlcCer Synthase Activity Assay

This protocol is adapted from a method using a fluorescent ceramide analog to measure GCS activity in live cells.[12][13]

Materials:

-

Cells of interest

-

D-threo-PPMP (or other inhibitors)

-

NBD C6-Ceramide (fluorescent ceramide analog) complexed to BSA

-

Cell culture medium (e.g., RPMI-1640 with 5% FBS and 1% BSA)

-

6-well plates

-

Solvents for lipid extraction (e.g., chloroform/methanol mixture)

-

Borate-impregnated HPTLC plates

-

TLC developing solvent (e.g., chloroform/methanol/water, 100:30:4, v/v/v)

-

Fluorescent spectrophotometer or UV transilluminator

Procedure:

-

Cell Seeding: Seed cells (e.g., 5 x 10^5 cells/well) in 6-well plates and incubate for 24 hours.

-

Inhibitor Treatment: Treat cells with the desired concentrations of D-threo-PPMP (e.g., 2.5 and 10 µM) in a suitable medium for a specified time (e.g., 4 hours).

-

Substrate Incubation: Replace the medium with a medium containing the fluorescent ceramide analog (e.g., 100 µM NBD C6-Cer) and incubate for a defined period (e.g., 2 hours).

-

Lipid Extraction: Wash the cells with PBS and extract the lipids using an appropriate solvent mixture (e.g., chloroform/methanol).

-

Thin-Layer Chromatography (TLC): Spot the extracted lipids onto a borate-impregnated HPTLC plate. Develop the plate using a suitable solvent system to separate NBD C6-Ceramide from NBD C6-Glucosylceramide.

-

Quantification: Visualize the separated fluorescent lipids under UV light. Quantify the intensity of the NBD C6-Glucosylceramide spot using a fluorescent spectrophotometer. The ratio of GlcCer to Cer can be used to determine GCS activity.[12][13]

Lipid Extraction and Analysis by TLC

This protocol describes the general procedure for extracting and analyzing cellular ceramides (B1148491) and glucosylceramides.[14][15][16][17][18]

Materials:

-

Cell pellet or tissue sample

-

Chloroform

-

Methanol

-

Water

-

Silica (B1680970) gel TLC plates

-

TLC developing solvent (e.g., chloroform/methanol/acetic acid, 190/9/1, v/v/v for the first migration and diethyl ether/acetic acid, 100/1, v/v for the second migration for ceramides)

-

Primuline (B81338) spray for visualization

-

Ceramide and Glucosylceramide standards

Procedure:

-

Lipid Extraction: Homogenize the cell pellet or tissue sample in a chloroform/methanol mixture (e.g., 2:1, v/v). After incubation, add water to induce phase separation. Collect the lower organic phase containing the lipids.

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Thin-Layer Chromatography (TLC): Resuspend the dried lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto a silica gel TLC plate alongside ceramide and glucosylceramide standards.

-

Chromatogram Development: Develop the TLC plate in a chamber containing the appropriate solvent system.

-

Visualization and Identification: After development, dry the plate and visualize the lipid spots by spraying with primuline and viewing under UV light. Identify the ceramide and glucosylceramide spots by comparing their migration with the standards.

-

Quantification (Optional): Scrape the identified spots from the plate, elute the lipids from the silica gel, and quantify them using appropriate methods such as gas chromatography or mass spectrometry.

Cell Viability Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.[19][20][21][22][23]

Materials:

-

Cells of interest

-

D-threo-PPMP

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells at a desired density (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of D-threo-PPMP for the desired exposure time (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Incubation: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL. Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

The inhibition of GlcCer synthase by D-threo-PPMP has profound effects on several key signaling pathways, primarily due to the accumulation of ceramide and the depletion of GSLs.

GlcCer Synthase and Ceramide Metabolism

Caption: GlcCer synthase metabolic pathway and its inhibition by D-threo-PPMP.

Role in Multidrug Resistance (MDR)

Overexpression of GCS is a key mechanism of multidrug resistance in cancer. By converting ceramide to GlcCer, GCS reduces the pro-apoptotic signal induced by many chemotherapeutic drugs. Furthermore, the resulting GSLs can activate signaling pathways that promote drug efflux and cell survival. Inhibition of GCS with D-threo-PPMP can re-sensitize MDR cancer cells to chemotherapy.

Caption: Role of GlcCer synthase in multidrug resistance and its reversal by D-threo-PPMP.

Impact on PI3K/Akt and MAPK/ERK Signaling Pathways

Inhibition of GCS and the subsequent alteration in sphingolipid composition can modulate key signaling pathways involved in cell survival, proliferation, and apoptosis, such as the PI3K/Akt and MAPK/ERK pathways. While the precise mechanisms are still under investigation, evidence suggests that GCS inhibition can lead to the downregulation of Akt and ERK phosphorylation.[24][25][26][27]

Caption: Impact of GlcCer synthase inhibition on PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion

GlcCer synthase is a critical enzyme in sphingolipid metabolism with significant implications for cell fate and the development of multidrug resistance in cancer. D-threo-PPMP serves as a powerful tool for investigating the function of GCS and the roles of its downstream products, glycosphingolipids. The quantitative data, detailed experimental protocols, and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the complex biology of GlcCer synthase and exploring its potential as a therapeutic target. The continued investigation into the interplay between GCS and cellular signaling pathways will undoubtedly pave the way for novel therapeutic strategies in oncology and other diseases.

References

- 1. Fluorescence HPLC Analysis of the in-vivo Activity of Glucosylceramide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-threo-PPMP (hydrochloride) - Behavioral Neuroscience - CAT N°: 22677 [bertin-bioreagent.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Cell cycle arrest induced by an inhibitor of glucosylceramide synthase. Correlation with cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a new inhibitor of glucosylceramide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Effects of D-threo-PDMP, an inhibitor of glucosylceramide synthetase, on expression of cell surface glycolipid antigen and binding to adhesive proteins by B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Glucosylceramide synthesis inhibition affects cell cycle progression, membrane trafficking, and stage differentiation in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. annalsmedres.org [annalsmedres.org]

- 12. Direct quantitative determination of ceramide glycosylation in vivo: a new approach to evaluate cellular enzyme activity of glucosylceramide synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. [PDF] A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species. | Semantic Scholar [semanticscholar.org]

- 15. Preparation of ceramides | Cyberlipid [cyberlipid.gerli.com]

- 16. A two-dimensional thin-layer chromatography procedure for simultaneous separation of ceramide and diacylglycerol species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lipid component quantitation by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. MTT (Assay protocol [protocols.io]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. mdpi.com [mdpi.com]

- 25. Inhibition of glucosylceramide synthase stimulates autophagy flux in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibition of MAPK/ERK pathway promotes oligodendrocytes generation and recovery of demyelinating diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibition of GLUT-1 expression and the PI3K/Akt pathway to enhance the chemosensitivity of laryngeal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

D-threo-PPMP: A Technical Guide to its Applications in Cancer Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-threo-1-phenyl-2-palmitoylamino-3-morpholino-1-propanol (D-threo-PPMP) is a potent and specific inhibitor of glucosylceramide synthase (GCS), a pivotal enzyme in the biosynthesis of glycosphingolipids. By blocking the conversion of ceramide to glucosylceramide, D-threo-PPMP triggers the accumulation of intracellular ceramide, a bioactive lipid known to induce apoptosis and cell cycle arrest. This mechanism of action has positioned D-threo-PPMP as a compelling agent in cancer biology research, particularly in the context of overcoming multidrug resistance (MDR) and sensitizing cancer cells to conventional chemotherapeutics. This technical guide provides an in-depth overview of D-threo-PPMP's core applications in oncology research, detailing its mechanism of action, effects on key signaling pathways, and summarizing quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the underlying molecular pathways are provided to facilitate further investigation into this promising anti-cancer strategy.

Core Mechanism of Action: Glucosylceramide Synthase Inhibition

D-threo-PPMP functions as a competitive inhibitor of glucosylceramide synthase (GCS), the enzyme responsible for the first committed step in the synthesis of most glycosphingolipids. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide.

By inhibiting GCS, D-threo-PPMP leads to two primary cellular consequences with significant implications for cancer therapy:

-

Ceramide Accumulation: The blockage of its conversion to glucosylceramide results in a buildup of intracellular ceramide. Ceramide is a well-established second messenger that can initiate signaling cascades leading to apoptosis, cell cycle arrest, and autophagy.[1][2]

-

Depletion of Downstream Glycosphingolipids: Inhibition of GCS prevents the synthesis of glucosylceramide and, consequently, the entire series of downstream complex glycosphingolipids. These molecules are involved in various cellular processes, including cell adhesion, signaling, and modulation of membrane protein function.

Applications in Cancer Biology

Reversal of Multidrug Resistance (MDR)

One of the most significant applications of D-threo-PPMP in cancer research is its ability to reverse multidrug resistance. MDR is a major obstacle in cancer chemotherapy and is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp or MDR1), which actively efflux chemotherapeutic drugs from cancer cells.

D-threo-PPMP has been shown to downregulate the expression of P-glycoprotein at both the mRNA and protein levels.[1][3] This leads to increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells, thereby restoring their sensitivity to treatment. For instance, treatment of KB-V0.01 cells with 10 μM D-threo-PPMP for 72 hours resulted in a 70% decrease in MDR1 expression.[1][2][4][5]

Induction of Apoptosis

The accumulation of endogenous ceramide following GCS inhibition by D-threo-PPMP is a potent trigger for apoptosis.[2] Ceramide can activate various downstream effector pathways to initiate programmed cell death, including the activation of caspases.[6] Studies have shown that D-threo-PPMP treatment alone can induce apoptosis in cancer cell lines such as MDA-MB-435 human breast carcinoma cells.[2]

Inhibition of Pro-Survival Signaling Pathways

D-threo-PPMP has been demonstrated to modulate key pro-survival signaling pathways in cancer cells. Notably, its racemic mixture, DL-threo-PPMP, has been shown to reduce the phosphorylation of Akt and ribosomal protein S6 in HEK293 cells.[7] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can sensitize cancer cells to apoptosis.[8][9] The accumulation of ceramide can also impede PI3K-mediated survival signals.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data on the efficacy of D-threo-PPMP and its analogs in various cancer cell lines and preclinical models.

| Compound | Cell Line | Assay | IC50 | Reference |

| DL-threo-PPMP | - | Glucosylceramide Synthase Inhibition | 2-20 µM | [11] |

| D-threo-PPMP | MDCK | Cell Growth Inhibition | Induces 70% reduction at 20 µM | [12][13] |

| D-threo-PPMP | MDCK | DNA Synthesis Inhibition | Significant inhibition at 3 µM | [12][13] |

| D-threo-PDMP | B16 Melanoma | Cell Adhesion Inhibition | 10-15 µM | [14] |

| Compound | Cancer Model | Treatment Details | Outcome | Reference |

| D-threo-PPMP | Multidrug-Resistant KB-V0.01 cells | 10 µM for 72 hours | 70% decrease in MDR1 expression | [1][2][4][5] |

| D,L-threo-PPMP | Esophageal Cancer Patient-Derived Xenografts | - | Effectively suppressed tumor growth | [10] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is a general guideline for assessing the effect of D-threo-PPMP on cancer cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[12][15][16][17][18]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

D-threo-PPMP (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of D-threo-PPMP in complete culture medium.

-

Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of D-threo-PPMP. Include a vehicle control (medium with the solvent used to dissolve D-threo-PPMP).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of P-glycoprotein (MDR1) Expression

This protocol outlines the steps for determining the effect of D-threo-PPMP on P-glycoprotein protein levels.[3][18]

Materials:

-

Cancer cells treated with D-threo-PPMP

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against P-glycoprotein (MDR1)

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against P-glycoprotein overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with the loading control antibody to normalize the results.

In Vivo Subcutaneous Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of D-threo-PPMP in a subcutaneous tumor xenograft model.[19][20][21][22][23][24]

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

D-threo-PPMP formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest cancer cells in their logarithmic growth phase and resuspend them in sterile PBS or serum-free medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer D-threo-PPMP to the treatment group via the desired route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. Administer the vehicle to the control group.

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualization of Signaling Pathways and Experimental Workflows

D-threo-PPMP Mechanism of Action

Caption: D-threo-PPMP inhibits GCS, leading to ceramide accumulation and apoptosis.

Reversal of Multidrug Resistance by D-threo-PPMP

Caption: D-threo-PPMP reverses MDR by inhibiting Akt and downregulating P-glycoprotein.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for in vitro evaluation of D-threo-PPMP in cancer cells.

Conclusion and Future Directions

D-threo-PPMP represents a promising investigational agent in cancer research with a well-defined mechanism of action. Its ability to reverse multidrug resistance and induce apoptosis through the inhibition of glucosylceramide synthase and subsequent ceramide accumulation provides a strong rationale for its further development. The data summarized in this guide highlight its potential as a standalone therapy or in combination with existing chemotherapeutic agents to enhance their efficacy.

Future research should focus on elucidating the full spectrum of signaling pathways modulated by D-threo-PPMP-induced ceramide accumulation. Comprehensive preclinical studies across a wider range of cancer types are warranted to identify patient populations that would most benefit from this therapeutic strategy. While information on clinical trials is currently limited, the compelling preclinical data suggest that D-threo-PPMP and other GCS inhibitors hold significant promise for translation into novel cancer therapies. Further investigation into optimized drug delivery systems and combination regimens will be crucial in realizing the full therapeutic potential of this class of compounds.

References

- 1. A review of ceramide analogs as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Apoptotic Sphingolipid Ceramide in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 7. Ceramide starves cells to death by downregulating nutrient transporter proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modified Adenosines Sensitize Glioblastoma Cells to Temozolomide by Affecting DNA Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interfering with mitochondrial dynamics sensitizes glioblastoma multiforme to temozolomide chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PPMP, a novel tubulin-depolymerizing agent against esophageal cancer in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. caymanchem.com [caymanchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Ceramides and ceramide synthases in cancer: Focus on apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. MTT (Assay protocol [protocols.io]

- 19. Evaluating anticancer potentials of potentized preparations in an in-vivo xenograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]